3-Chloro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-4-methoxybenzenesulfonamide
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Overview
Description
3-Chloro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-4-methoxybenzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including a chloro group, a furan ring, a thiophene ring, and a methoxybenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-4-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan-thiophene intermediate: This step involves the coupling of furan and thiophene rings through a suitable linker, often using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Introduction of the chloro group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonamide derivative, typically using sulfonyl chlorides in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of bases or catalysts.
Major Products Formed
Scientific Research Applications
3-Chloro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-4-methoxybenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of 3-Chloro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds with similar thiophene rings, such as thiophene-2-carboxylic acid.
Furan Derivatives: Compounds with furan rings, such as furan-2-carboxylic acid.
Sulfonamide Derivatives: Compounds with sulfonamide groups, such as sulfanilamide.
Uniqueness
3-Chloro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-4-methoxybenzenesulfonamide is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-chloro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4S2/c1-21-16-5-4-13(8-14(16)17)24(19,20)18-9-12-7-11(10-23-12)15-3-2-6-22-15/h2-8,10,18H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHCJOGDVYIUPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=CS2)C3=CC=CO3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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